molecular formula C11H12BrNO B3014196 2,4-Dimethylquinolin-7-ol;hydrobromide CAS No. 2253638-63-8

2,4-Dimethylquinolin-7-ol;hydrobromide

Cat. No.: B3014196
CAS No.: 2253638-63-8
M. Wt: 254.127
InChI Key: VSYSIMWEIAFIAC-UHFFFAOYSA-N
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Description

2,4-Dimethylquinolin-7-ol;hydrobromide is a chemical compound with the molecular formula C11H11NO.BrH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its distinct properties and is used in various scientific research applications, including pharmaceuticals, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylquinolin-7-ol;hydrobromide typically involves the reaction of 2,4-dimethylquinoline with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the preparation of intermediates and purification of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the compound. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality material .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylquinolin-7-ol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

2,4-Dimethylquinolin-7-ol;hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinolin-7-ol;hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and hydroxyl groups at specific positions on the quinoline ring makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dimethylquinolin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.BrH/c1-7-5-8(2)12-11-6-9(13)3-4-10(7)11;/h3-6,13H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYSIMWEIAFIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)O)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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